molecular formula C19H23BFNO3 B7957619 2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957619
M. Wt: 343.2 g/mol
InChI Key: VXFZEQVSDFJVEW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group, a fluorine atom, and a benzyloxy group attached to an aniline core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce functional groups in a controlled manner, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Phenols.

    Reduction: Amines.

    Substitution: Substituted anilines with various functional groups.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a fluorine atom and a benzyloxy group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-fluoro-2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BFNO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(21)11-16(22)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFZEQVSDFJVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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